molecular formula C12H24 B13345348 (Z)-9-methylundec-5-ene

(Z)-9-methylundec-5-ene

Cat. No.: B13345348
M. Wt: 168.32 g/mol
InChI Key: DZDLDKRBWUNRKA-HJWRWDBZSA-N
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Description

(Z)-9-Methylundec-5-ene (CAS: 74630-65-2) is an unsaturated hydrocarbon characterized by an 11-carbon chain with a methyl group at the ninth carbon and a double bond at the fifth position in the Z (cis) configuration. This structural arrangement confers distinct physical and chemical properties, including volatility and reactivity, which are critical in applications such as flavoring agents, fragrances, or intermediates in organic synthesis.

Safety guidelines highlight its handling requirements: it is flammable, necessitating storage away from heat and ignition sources, and requires personal protective equipment (PPE) during use .

Properties

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(Z)-9-methylundec-5-ene

InChI

InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h8-9,12H,4-7,10-11H2,1-3H3/b9-8-

InChI Key

DZDLDKRBWUNRKA-HJWRWDBZSA-N

Isomeric SMILES

CCCC/C=C\CCC(C)CC

Canonical SMILES

CCCCC=CCCC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-9-methylundec-5-ene can be achieved through various methods, including:

    Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.

    Hydroboration-Oxidation: This method involves the addition of borane to an alkyne, followed by oxidation to yield the alkene.

    Heck Reaction: This palladium-catalyzed coupling reaction between an alkene and an aryl halide can also be used to synthesize this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are often employed to facilitate the reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-9-methylundec-5-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can convert the double bond into a single bond, yielding the corresponding alkane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: The corresponding alkane.

    Substitution: Halogenated alkenes.

Scientific Research Applications

(Z)-9-methylundec-5-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-9-methylundec-5-ene involves its interaction with molecular targets such as enzymes and receptors. The double bond in the molecule allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Name CAS Number Retention Index Odor Profile Functional Group Key Applications
This compound 74630-65-2 1158 Not reported Alkene (Z-configuration) Flavor/fragrance synthesis
Methyl (E)-4-Methylpent-2-enoate 50652-78-3 828 Fruity/Herbal Ester (E-configuration) Food additives, perfumes
(Z)-Hex-3-en-1-ol 928-96-1 868 Green Alcohol (Z-configuration) Beverage flavoring
2-Methylbutanoic Acid 116-53-0 811 Acidic/Fruity Carboxylic acid Dairy product flavoring
Methyl 2,4-Dimethylnonanoate 54889-61-1 1253 Not reported Branched ester Cosmetic formulations
2-Methyl-6-methylene-2-octene 10054-9-8 1054 Not reported Diene Polymer precursors
3,3-Dimethylcyclohexan-1-one 2979-19-3 1025 Camphor-like Cyclic ketone Solvents, pharmaceuticals

Key Findings:

Structural and Functional Diversity: this compound shares its alkene functionality with 2-methyl-6-methylene-2-octene, but the latter’s conjugated diene system increases reactivity in polymerization reactions. Methyl (E)-4-methylpent-2-enoate and Methyl 2,4-dimethylnonanoate, both esters, differ in chain length and branching, influencing their volatility (retention indices: 828 vs. 1253) and suitability for specific applications (e.g., short-chain esters for light fragrances vs. long-chain esters for stable emollients) .

Odor and Sensory Impact: (Z)-Hex-3-en-1-ol (retention index 868) is notable for its "green" odor, widely used in beverages to mimic fresh vegetation. 2-Methylbutanoic acid (retention index 811) contributes acidic/fruity notes to dairy products, highlighting how functional groups (carboxylic acid vs. alkene) diversify sensory roles .

Thermal and Chemical Stability: The Z-configuration in this compound may reduce thermal stability compared to E-isomers, as seen in Methyl (E)-4-methylpent-2-enoate, which retains its ester integrity under moderate heating . Cyclohexanone derivatives like 3,3-dimethylcyclohexan-1-one (retention index 1025) exhibit higher stability due to their rigid cyclic structure, making them preferable in high-temperature processes .

Industrial and Environmental Relevance: Branched esters (e.g., Methyl 2,4-dimethylnonanoate) are prioritized in cosmetics for their low volatility and skin compatibility, whereas this compound’s flammability requires stringent safety protocols during storage .

Research Insights and Gaps

  • Terroir Influence : A 2024 study on hop varieties demonstrated that environmental factors (e.g., soil, climate) significantly alter the concentration of this compound and its analogs, suggesting geographic specificity in sourcing these compounds for flavor applications .
  • Safety Data : While this compound’s safety guidelines are well-documented, analogous compounds lack comparable hazard profiles, underscoring the need for standardized risk assessments .

Biological Activity

(Z)-9-methylundec-5-ene is an organic compound classified as an alkene, characterized by a carbon-carbon double bond and a methyl group attached to the ninth carbon in its chain. The "Z" configuration indicates that the higher priority substituents on the double bond are on the same side, which influences its physical and chemical properties compared to its isomer (E)-9-methylundec-5-ene.

  • Molecular Formula : C₁₁H₂₄
  • Structure : The presence of the double bond between the fifth and sixth carbon atoms contributes to its reactivity.
  • Synthesis Methods :
    • Wittig Reaction : Involves a phosphonium ylide reacting with an aldehyde or ketone.
    • Hydroboration-Oxidation : Addition of borane to an alkyne, followed by oxidation.
    • Heck Reaction : A palladium-catalyzed coupling reaction.

Biological Activity

This compound has been studied for its biological activities, particularly its potential antimicrobial properties and interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example, studies have shown that it can inhibit the growth of Gram-positive bacteria, which are often resistant to conventional antibiotics. The compound's mechanism may involve interference with bacterial quorum sensing, a communication process critical for bacterial virulence and biofilm formation.

The biological activity of this compound is attributed to its structural characteristics:

  • The double bond allows for various chemical reactions that can modify biological pathways.
  • It interacts with enzymes and receptors, potentially altering their activity.

Research Findings

  • Antimicrobial Studies : In vitro tests demonstrated that this compound effectively inhibited several strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Case Studies : A study involving microbial peptides highlighted that similar compounds can exhibit dual roles as antimicrobial and anticancer agents . This suggests potential therapeutic applications for this compound in treating infections and possibly cancer.
  • Comparative Analysis : When compared to other compounds like (E)-9-methylundec-5-ene and undec-5-ene, this compound showed unique reactivity patterns due to its stereochemistry .

Data Table: Biological Activity Comparison

Compound NameTypeAntimicrobial ActivityUnique Features
This compoundAlkeneYesEffective against Gram-positive bacteria
(E)-9-methylundec-5-eneAlkeneLimitedDifferent double bond orientation
9-methylundecaneAlkaneNoFully saturated, lacks double bond

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